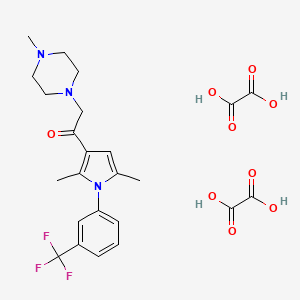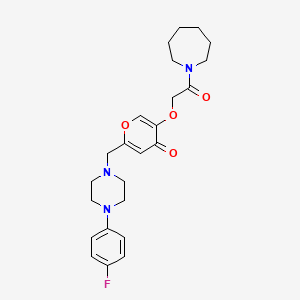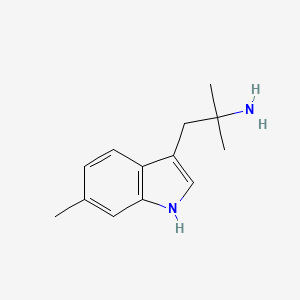
1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, also known as 6-Methyl-MDA, is a psychoactive drug that belongs to the amphetamine class of drugs. This compound is a derivative of MDA (3,4-methylenedioxyamphetamine) and shares many of its pharmacological properties. 6-Methyl-MDA is known for its stimulating and empathogenic effects, and it has been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of N,N-Dimethyltryptamine Derivative : A study by Li De-chen (2002) focused on the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxadiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine. This compound was prepared using a series of chemical reactions starting from furanidine and p-cyanomethyl-phenylhydrazine, demonstrating the versatility of 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine in complex organic syntheses (Li De-chen, 2002).
5-HT1D Receptor Agonist Properties : In a study by Barf et al. (1996), various derivatives of 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine were synthesized and tested for binding affinities to cloned 5-HT1A, 5-HT1D alpha, 5-HT1D beta, and D2 receptors. These compounds displayed agonist activity at the 5-HT1D receptors, suggesting potential applications in neurological research (Barf et al., 1996).
Hydroamination of Tetrahydroindoles : A 2010 study by Sobenina et al. described the hydroamination of tetrahydroindoles to produce amino derivatives of indole. This research highlights the reactivity of dimethylamine derivatives in chemical transformations (Sobenina et al., 2010).
Antiviral Activity : Ivashchenko et al. (2014) synthesized derivatives of ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates, including 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, and investigated their antiviral activity. This study opens avenues for exploring these compounds' potential in antiviral drug development (Ivashchenko et al., 2014).
Synthesis of Indole Derivatives : Martinez and Joule (1979) synthesized various indole derivatives using 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine. This study demonstrates the compound's utility in creating structurally diverse indoles, which are important in medicinal chemistry (Martinez & Joule, 1979).
Preclinical Study of Anti-Influenza Drug Candidate : Ivashchenko et al. (2014) conducted a preclinical study on AV0038, a derivative of 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, showing its effectiveness in the prevention and treatment of influenza, thus highlighting its potential application in antiviral therapies (Ivashchenko et al., 2014).
Metal Complexes with Tridentate Ligands : Al‐Hamdani and Al Zoubi (2015) synthesized new tridentate ligands incorporating 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine and studied their metal complexes. This research is significant in coordination chemistry and potential applications in catalysis (Al‐Hamdani & Al Zoubi, 2015).
Synthesis of Azo-Schiff Base Compounds : Al‐Hamdani et al. (2016) reported the synthesis of azo-Schiff base compounds from 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, highlighting its use in creating complex organic molecules with potential applications in dye synthesis and material science (Al‐Hamdani et al., 2016).
Propiedades
IUPAC Name |
2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-4-5-11-10(7-13(2,3)14)8-15-12(11)6-9/h4-6,8,15H,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMAAOAPIQGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)
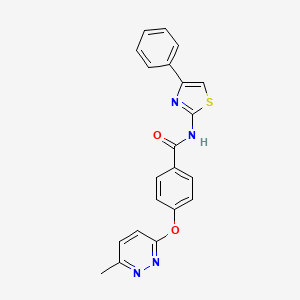
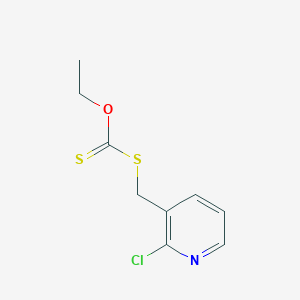
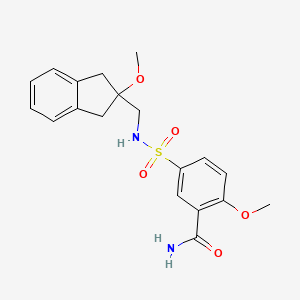
![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)
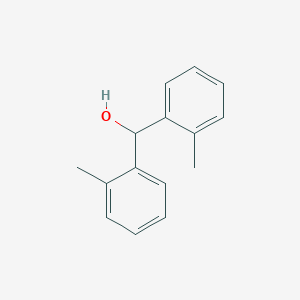
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)

![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)

![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)
